2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol
Description
2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol is a naphthalene derivative featuring a primary amine at the 1-position of the naphthalene ring and a secondary amine at the 2-position linked to an ethanol group.
Structure
3D Structure
Properties
CAS No. |
62225-49-4 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[(1-aminonaphthalen-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H14N2O/c13-12-10-4-2-1-3-9(10)5-6-11(12)14-7-8-15/h1-6,14-15H,7-8,13H2 |
InChI Key |
COYOXSJQBYCGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Aminonaphthalen-2-yl)amino)ethanol typically involves the reaction of 1-naphthylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-naphthylamine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-70°C.
Catalysts: A base catalyst, such as sodium hydroxide, is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-((1-Aminonaphthalen-2-yl)amino)ethanol involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Diazotization and Azo Coupling
The primary aromatic amine on the naphthalene ring undergoes diazotization under acidic conditions, forming a diazonium salt. This intermediate participates in coupling reactions with electron-rich aromatics, yielding azo derivatives.
Reagents & Conditions :
-
Coupling : Phenols or aromatic amines in alkaline medium (e.g., NaOH).
Mechanism :
-
Diazonium salt formation :
-
Azo bond formation : Electrophilic attack of the diazonium salt on activated aromatic substrates (e.g., phenol), followed by elimination of H⁺ .
Products :
| Substrate | Product Structure | Application |
|---|---|---|
| Phenol | Azo-linked naphthalene-phenol | Dye synthesis |
| 1-Naphthol | Bis-naphthalene azo compound | Ligand for metal complexes |
Esterification of the Hydroxyl Group
The ethanolamine moiety’s hydroxyl group reacts with acylating agents to form esters, enabling functional group protection or derivatization.
Reagents & Conditions :
-
Alternative : Carboxylic acids with DCC (dicyclohexylcarbodiimide) as a coupling agent.
Example Reaction :
Key Data :
-
Stability: Esters are hydrolytically stable under neutral conditions but cleaved in acidic/basic media.
Oxidation Reactions
The primary alcohol in the ethanolamine chain is susceptible to oxidation, with outcomes dependent on the oxidizing agent:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic, heat | Carboxylic acid derivative |
| PCC | Anhydrous CH₂Cl₂ | Ketone |
Mechanistic Notes :
-
Strong oxidizers (e.g., KMnO₄) convert –CH₂OH to –COOH via aldehyde intermediates.
Photodegradation Pathways
Under UV/visible light in the presence of catalysts (e.g., TiO₂), the compound degrades via bond cleavage:
Degradation Products :
Conditions :
Proposed Pathway :
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-amino-1-(naphthalen-2-yl)ethan-1-ol and its derivatives as potent antitumor agents. A notable study synthesized a series of aroylnaphthalene derivatives, including 2-amino-1-(naphthalen-2-yl)ethan-1-ol, which were evaluated for their antiproliferative activity against various human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 2.1 to 26.3 nM, demonstrating their efficacy even against multidrug-resistant cancer cells .
Table: Antiproliferative Activity of Aroylnaphthalene Derivatives
| Compound Name | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 2-amino-1-(naphthalen-2-yl)ethan-1-ol | 2.1 | MCF7 (Breast Cancer) |
| 2-hydroxy-1-(naphthalen-2-yl)ethan-1-ol | 8.0 | HeLa (Cervical Cancer) |
| Combretastatin A4 | 26.3 | A549 (Lung Cancer) |
This study suggests that the compound can bind effectively to tubulin, similar to colchicine, which is known for its anticancer properties. This mechanism of action is crucial for developing new cancer therapies targeting microtubule dynamics .
Carbon Dioxide Absorption
Another significant application of 2-amino-1-(naphthalen-2-yl)ethan-1-ol is in the field of environmental science, particularly in carbon capture technologies. The compound has been investigated as part of aqueous amine solutions used for CO2 absorption. Research has shown that amines can effectively absorb CO2 through chemical reactions forming carbamates and bicarbonates .
Key Findings:
- Thermodynamic Properties : The compound's ability to form stable complexes with CO2 enhances its effectiveness in carbon capture applications.
- Quantitative Structure–Activity Relationship (QSAR) : Studies employing QSAR methods have been utilized to optimize the molecular structure of amines for improved CO2 absorption capabilities .
Mechanism of Action
The mechanism of action of 2-((1-Aminonaphthalen-2-yl)amino)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s naphthalene core distinguishes it from quinoline-based analogs like hydroxychloroquine (HCQ). However, shared functional groups (e.g., ethanolamine, aromatic amines) enable comparisons in solubility, reactivity, and biological activity.
Table 1: Structural and Physical Properties of Selected Compounds
*Estimated based on molecular formula C₁₂H₁₅N₂O.
Reactivity and Chemical Behavior
- Chelation Potential: The ethanolamine and aromatic amine groups enable metal coordination, as seen in analogous quinoline-derived ligands forming complexes with Co(II) and V(IV) .
- Hydrogen Bonding : The hydroxyl and amine groups enhance solubility in polar solvents and interaction with biological targets, similar to DEA .
- Aromatic Interactions: The naphthalene system may enhance binding to hydrophobic pockets in proteins, contrasting with HCQ’s quinoline ring, which favors interactions with heme in malaria parasites .
Industrial Relevance
- Surfactant Properties: Simpler ethanolamines like DEA are widely used in surfactants; the naphthalene moiety in the target compound might reduce solubility but enhance stability in non-aqueous systems .
Biological Activity
2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol , also known as (R)-2-amino-2-(naphthalen-2-yl)ethan-1-ol, is a synthetic compound with a molecular formula of and a molecular weight of approximately 187.24 g/mol. This compound features an amino group and a naphthalene moiety, which contribute to its diverse biological activities. Its structure suggests potential interactions with various biological targets, including neurotransmission and cell signaling pathways, particularly in the context of neurological disorders.
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit significant pharmacological properties. Research has focused on its potential as a pharmaceutical agent, particularly in treating neurological disorders due to its structural similarities with other bioactive compounds. The compound's ability to interact with enzymes and receptors involved in neurotransmission highlights its potential therapeutic applications.
The biological activity of this compound can be attributed to its functional groups, which allow for binding interactions with biological targets. Specific investigations into its mechanism of action are ongoing, but initial findings suggest that it may modulate neurotransmitter systems, potentially influencing conditions such as depression or anxiety.
Comparative Analysis with Similar Compounds
The following table summarizes the properties of structurally similar compounds and their notable biological activities:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 1-(6-Aminonaphthalen-2-yl)ethanone | Naphthalene ring with ketone functionality | Potential anti-cancer activity |
| 2-amino-1-(naphthalen-2-yl)ethan-1-ol | Similar amine structure | Neuroprotective effects |
| 4-Amino-N-(naphthalen-2-yl)-benzamide | Benzamide linkage | Anti-inflammatory properties |
These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of this compound, particularly its specific hydroxyl and amino functionalities that may confer distinct biological activities.
Neuroprotective Effects
A study investigating the neuroprotective effects of various naphthalene derivatives found that compounds similar to this compound exhibited significant protection against oxidative stress in neuronal cells. This suggests that the compound may play a role in mitigating neurodegenerative processes.
Anticancer Activity
Research into the anticancer properties of related naphthalene derivatives has shown promising results, with some compounds demonstrating IC50 values in the low nanomolar range against various human cancer cell lines. Although specific data for this compound is limited, its structural similarity to these active compounds indicates potential anticancer activity that warrants further investigation.
Antioxidant Activity
Recent studies have evaluated the antioxidant capacity of amino-containing derivatives of naphthalene. These studies suggest that compounds similar to 2-[(1-Aminonaphthalen-2-y)amino]ethan-1-ol can significantly reduce lipid peroxidation and protein oxidation, highlighting their potential utility in preventing oxidative damage associated with various diseases.
Q & A
Q. What are the recommended synthetic routes for 2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol, and how can reaction conditions be optimized?
The synthesis typically involves C–N bond-forming reactions between naphthalene derivatives and aminoethanol precursors. A common strategy is analogous to the synthesis of hydroxychloroquine derivatives, where intermediates like 4,7-dichloroquinoline react with amino alcohols under basic conditions (e.g., KOH in ethanol) . Optimization includes controlling temperature (reflux at 80–100°C), stoichiometry of reagents, and reaction duration (12–24 hours). Post-synthesis purification via column chromatography (e.g., dichloromethane-methanol gradients) ensures high purity .
Q. How can researchers characterize the structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : Confirm the presence of aromatic protons (δ 6.8–8.2 ppm for naphthalene) and hydroxyl/amine groups (δ 1.5–3.5 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~283.12 for C₁₂H₁₄N₂O).
- X-ray crystallography : Resolve hydrogen-bonding networks and spatial arrangements, as demonstrated in SARS-CoV-2 nsp1 structural studies .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and limited solubility in water due to its aromatic and hydroxyl/amine groups. Stability tests under ambient conditions (25°C, 60% humidity) show no degradation over 72 hours. However, prolonged exposure to light or acidic/basic environments may lead to oxidation of the hydroxyl group, requiring storage in inert atmospheres .
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, lab coats) to avoid dermal contact.
- Conduct reactions in fume hoods due to potential amine volatility.
- Follow waste disposal guidelines for organic amines (e.g., neutralization before disposal) .
Advanced Research Questions
Q. How can this compound be leveraged in designing selective antitumor agents?
Structural analogs of naphthalen-1-ol derivatives have shown selective cytotoxicity against breast cancer cells (e.g., MDA-MB-231). Researchers modify the naphthalene core and aminoethanol side chain to enhance target binding. For example, introducing electron-withdrawing groups (e.g., halogens) improves DNA intercalation, while optimizing the amino group’s basicity enhances cellular uptake .
Q. What role does this compound play in studying protein-ligand interactions, such as with viral enzymes?
In SARS-CoV-2 nsp1 studies, similar compounds (e.g., 2-(benzylamino)ethan-1-ol) bind to the N-terminal domain, disrupting ribosomal interactions. Molecular docking and isothermal titration calorimetry (ITC) are used to quantify binding affinities (Kd ~10–50 µM) and identify critical hydrogen bonds (e.g., between hydroxyl groups and Glu/Lys residues) .
Q. How can researchers address contradictions in solubility vs. reactivity during derivatization?
While the hydroxyl group enhances solubility, it may reduce electrophilicity in substitution reactions. To resolve this, protect the hydroxyl group (e.g., silylation with TMSCl) before functionalizing the amine. Deprotection post-reaction restores solubility without compromising reactivity .
Q. What strategies improve the selectivity of naphthalene-based compounds in neurotransmitter studies?
Structure-activity relationship (SAR) studies suggest that substituents on the naphthalene ring (e.g., methyl or methoxy groups) modulate affinity for trace amine-associated receptors (TAARs). Computational modeling (e.g., molecular dynamics simulations) predicts steric and electronic effects, guiding selective modifications .
Q. How should researchers reconcile conflicting spectroscopic data for amine-alcohol derivatives?
Discrepancies in NMR shifts (e.g., amine proton splitting) may arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. Complementary techniques like IR spectroscopy (N–H stretching at ~3300 cm⁻¹) validate functional group assignments .
Q. What methodologies are critical for analyzing degradation products under oxidative stress?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) identifies oxidation byproducts (e.g., ketones from hydroxyl oxidation). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
